6,7-Difluoro-1-methyl-3-(m-tolylsulfonyl)quinolin-4(1H)-one

Hydrogen bond donor Topological polar surface area Membrane permeability

6,7-Difluoro-1-methyl-3-(m-tolylsulfonyl)quinolin-4(1H)-one (CAS 1326894-33-0, MW 349.4 g/mol, C₁₇H₁₃F₂NO₃S) is a fully substituted 3-sulfonylquinolin-4(1H)-one derivative featuring a 6,7-difluoro pattern on the quinolinone core, an N1-methyl group, and a meta-tolylsulfonyl moiety at position 3. The compound belongs to the broader class of 3-sulfonylquinolin-4(1H)-ones, which have been investigated as scaffolds for kinase inhibition, anticancer agents, and antimicrobial development.

Molecular Formula C17H13F2NO3S
Molecular Weight 349.4 g/mol
Cat. No. B15059152
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,7-Difluoro-1-methyl-3-(m-tolylsulfonyl)quinolin-4(1H)-one
Molecular FormulaC17H13F2NO3S
Molecular Weight349.4 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)S(=O)(=O)C2=CN(C3=CC(=C(C=C3C2=O)F)F)C
InChIInChI=1S/C17H13F2NO3S/c1-10-4-3-5-11(6-10)24(22,23)16-9-20(2)15-8-14(19)13(18)7-12(15)17(16)21/h3-9H,1-2H3
InChIKeyDYQDCVWBDCTSGS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6,7-Difluoro-1-methyl-3-(m-tolylsulfonyl)quinolin-4(1H)-one: Structural Baseline and Compound Class Identity for Procurement


6,7-Difluoro-1-methyl-3-(m-tolylsulfonyl)quinolin-4(1H)-one (CAS 1326894-33-0, MW 349.4 g/mol, C₁₇H₁₃F₂NO₃S) is a fully substituted 3-sulfonylquinolin-4(1H)-one derivative featuring a 6,7-difluoro pattern on the quinolinone core, an N1-methyl group, and a meta-tolylsulfonyl moiety at position 3 [1]. The compound belongs to the broader class of 3-sulfonylquinolin-4(1H)-ones, which have been investigated as scaffolds for kinase inhibition, anticancer agents, and antimicrobial development [2]. Its computed physicochemical profile includes an XLogP3 of 3.3, a topological polar surface area (TPSA) of 56.14 Ų, zero hydrogen bond donors, and only two rotatable bonds, placing it within favorable oral drug-like chemical space [1].

Why 6,7-Difluoro-1-methyl-3-(m-tolylsulfonyl)quinolin-4(1H)-one Cannot Be Simply Replaced by In-Class Analogs


Within the 6,7-difluoro-3-sulfonylquinolin-4(1H)-one series, three structural variables—the N1-substituent, the sulfonyl aryl group, and the fluorination pattern—create distinct physicochemical and pharmacological profiles that preclude simple interchange. The target compound's N1-methyl group eliminates the hydrogen bond donor present on the unsubstituted analog (6,7-difluoro-3-[(3-methylphenyl)sulfonyl]quinolin-4(1H)-one, no CAS), reducing TPSA from 71 Ų to 56.14 Ų and lowering logP from 4.502 to 3.3 [1][2]. Simultaneously, the meta-tolylsulfonyl group introduces steric bulk and lipophilicity that differ meaningfully from the simpler methylsulfonyl analog (MW 273.26) and the chlorophenyl analog (CAS 1326842-71-0). These differences materially affect membrane permeability, solubility, metabolic stability, and target binding—any of which can alter screening outcomes. Substituting one analog for another without accounting for these variables risks producing non-comparable or misleading biological results.

Quantitative Differentiation Evidence for 6,7-Difluoro-1-methyl-3-(m-tolylsulfonyl)quinolin-4(1H)-one vs. Key Analogs


N1-Methylation Eliminates the H-Bond Donor, Reducing TPSA by ~15 Ų vs. the Unsubstituted Analog

The target compound bears an N1-methyl group, resulting in zero hydrogen bond donors (HBD = 0), compared to the N1-unsubstituted analog 6,7-difluoro-3-[(3-methylphenyl)sulfonyl]quinolin-4(1H)-one (BBL006979), which possesses one HBD [1][2]. This substitution reduces TPSA from 71 Ų to 56.14 Ų and logP from 4.502 to 3.3 (XLogP3) [1]. The lower TPSA is associated with enhanced passive membrane permeability, as TPSA values below 60 Ų generally correlate with improved blood-brain barrier penetration and intestinal absorption, while values above 70 Ų begin to restrict permeation .

Hydrogen bond donor Topological polar surface area Membrane permeability N-methylation

LogP Differential of −1.2 vs. N1-Unsubstituted Analog: Implications for Aqueous Solubility and Non-Specific Binding

The target compound exhibits a computed logP of approximately 3.3 (XLogP3) or 2.96 (Chemscene computed value), compared to 4.502 for the N1-unsubstituted analog BBL006979 [1][2]. This logP reduction of ~1.2 log units is attributable to the N-methyl substitution, which removes the tautomeric proton and alters the hydrogen bonding capacity of the quinolinone ring [1]. For the methylsulfonyl analog (6,7-difluoro-1-methyl-3-(methylsulfonyl)quinolin-4(1H)-one, MW 273.26), further reduced lipophilicity is expected due to the smaller sulfonyl substituent . The target compound's logP of ~3.3 sits within the optimal range (1-4) for balanced solubility and permeability according to Lipinski guidelines.

Lipophilicity logP Aqueous solubility Non-specific binding

Meta-Tolylsulfonyl vs. Methylsulfonyl: Increased Molecular Weight (+76 Da) and Steric Bulk Alter Target Binding Geometry

The target compound carries a meta-tolylsulfonyl group (MW contribution ~155 Da) at position 3, compared to the methylsulfonyl analog (MW contribution ~79 Da), representing a mass increase of approximately 76 Da . This difference in steric bulk and aromatic surface area is expected to alter binding pose geometry in target protein pockets. In the related 3-sulfonylquinolin-4(1H)-one series, the nature of the sulfonyl aryl group has been shown to modulate potency and selectivity; for instance, 4-methylphenyl vs. 4-trifluoromethylphenyl sulfonamide derivatives of quinoline displayed a two-fold difference in cytotoxicity against PANC-1 cells [1]. The meta-tolyl group provides a specific steric and electronic profile distinct from para-substituted (e.g., 4-ethylphenylsulfonyl analog, CAS 902298-06-0) and disubstituted (e.g., 3,5-dimethylphenylsulfonyl analog, CAS 1326920-93-7) variants .

Sulfonyl substituent Steric bulk Molecular recognition SAR

6,7-Difluoro Substitution Pattern: Class-Level Evidence for Enhanced Target Binding and Metabolic Stability

The 6,7-difluoro substitution pattern on the quinolinone core is a well-precedented motif in medicinal chemistry. In the fluoroquinolone antibacterial series, 6,8-difluoro and 6,7-difluoro patterns have been shown to enhance DNA gyrase inhibition potency and broaden antibacterial spectrum compared to mono-fluoro analogs [1]. In the quinolin-4-one antitumor series, 6,7-disubstituted-2-(fluorophenyl)quinolin-4-one derivatives (e.g., CHM-1-P-Na) demonstrated potent antitumor activity, with the difluoro pattern contributing to target affinity and pharmacokinetic profile [2]. The electron-withdrawing effect of the two fluorine atoms at positions 6 and 7 lowers the electron density of the quinolinone ring, potentially enhancing stacking interactions with aromatic residues in target proteins and increasing oxidative metabolic stability relative to non-fluorinated or mono-fluorinated analogs [1].

Fluorine substitution Metabolic stability Binding affinity 6,7-difluoroquinolone

Commercial Purity (≥98%) and Rotatable Bond Count (2): Reproducibility Advantages in Screening and Structural Biology

The target compound is commercially available at ≥98% purity from multiple vendors (Leyan, Chemscene), ensuring lot-to-lot reproducibility for screening campaigns . With only two rotatable bonds—the bond between the sulfonyl sulfur and the m-tolyl ring, and the bond between the sulfonyl and the quinolinone core—the compound adopts a relatively rigid conformation. Low rotatable bond count is associated with reduced entropic penalty upon target binding and improved suitability for crystallography [1]. In contrast, analogs with bulkier N-substituents (e.g., 1-butyl, 1-benzyl, or 1-(3-methylbenzyl) derivatives) introduce up to 4-6 additional rotatable bonds, increasing conformational flexibility and potentially reducing binding affinity per rotatable bond [1].

Compound purity Rotatable bonds Reproducibility Crystallography

Recommended Application Scenarios for 6,7-Difluoro-1-methyl-3-(m-tolylsulfonyl)quinolin-4(1H)-one Based on Quantitative Evidence


Kinase Inhibitor Lead Generation and SAR Exploration

The 3-sulfonylquinolin-4(1H)-one scaffold has established precedent as a kinase inhibitor chemotype, with related quinolin-4-one derivatives demonstrating FLT3 inhibitory activity at sub-nanomolar IC₅₀ values (e.g., KR65370, IC₅₀ = 0.57 nM) [1]. The target compound's specific combination of N1-methyl, 6,7-difluoro, and meta-tolylsulfonyl substituents provides a balanced physicochemical profile (logP ~3.3, TPSA 56.14 Ų, zero HBD) suitable for ATP-binding site engagement. Researchers initiating kinase inhibitor programs should prioritize this compound over the N1-unsubstituted analog (logP 4.502, HBD = 1), as the N-methyl group simultaneously improves permeability potential and eliminates a hydrogen bond donor that could preclude key hinge-region interactions [2].

Cell-Based Phenotypic Screening for Anticancer Activity

Quinoline sulfonyl derivatives are disclosed in patent literature (e.g., WO2014134705A1, EP2964625A4) for cancer treatment applications [3]. The target compound's computed logP of 3.3 and TPSA of 56.14 Ų fall within ranges associated with favorable cell permeability, making it appropriate for phenotypic screening in cancer cell lines. Its rotatable bond count of 2 minimizes conformational entropy loss upon target binding, while the commercial availability at ≥98% purity ensures reproducible assay results across screening batches. For researchers comparing compounds across the 3-sulfonylquinolin-4(1H)-one series, this compound serves as a defined N1-methyl, meta-tolyl reference point against which the 3-chlorophenyl (CAS 1326842-71-0) and 3,5-dimethylphenyl (CAS 1326920-93-7) variants can be benchmarked [2].

Biophysical Fragment and Structural Biology Studies

With a molecular weight of 349.4 Da, only 2 rotatable bonds, and zero hydrogen bond donors, the target compound is well-suited for biophysical techniques including surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), and X-ray crystallography. The low rotatable bond count reduces conformational heterogeneity, facilitating clear electron density interpretation in co-crystal structures. The 6,7-difluoro substitution pattern provides fluorine atoms as potential NMR or crystallographic probes. The high purity (≥98%) from commercial sources minimizes confounding effects from impurities in sensitive biophysical measurements [1][2].

Metabolic Stability Optimization in Hit-to-Lead Programs

The 6,7-difluoro substitution pattern on the quinolinone core has been associated with enhanced metabolic stability in multiple chemical series [4]. Fluorine atoms at metabolically labile positions can block cytochrome P450-mediated oxidation. The target compound's N1-methyl group further eliminates a potential site of N-glucuronidation or N-oxidation that would be present in the N1-unsubstituted analog. Medicinal chemists pursuing hit-to-lead optimization of 3-sulfonylquinolin-4(1H)-one hits should select the N-methyl, 6,7-difluoro variant as the starting point for further SAR exploration, using the physicochemical data presented herein (logP, TPSA, HBD) to guide property-based design decisions [2].

Quote Request

Request a Quote for 6,7-Difluoro-1-methyl-3-(m-tolylsulfonyl)quinolin-4(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.